5-Fluoro-6-methyl-1,3-benzoxazol-2-amine

Description

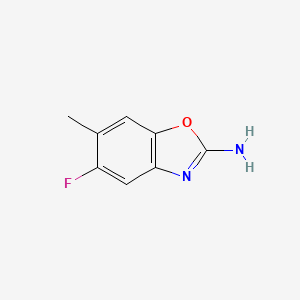

5-Fluoro-6-methyl-1,3-benzoxazol-2-amine is a heterocyclic aromatic compound featuring a benzoxazole core substituted with fluorine at position 5 and a methyl group at position 6. Its molecular formula is C₇H₅FN₂O, and its structure is characterized by a fused benzene ring and an oxazole moiety with a primary amine group at position 2 (Figure 1). The fluorine atom introduces strong electron-withdrawing effects, while the methyl group contributes steric bulk, influencing both chemical reactivity and intermolecular interactions.

Properties

IUPAC Name |

5-fluoro-6-methyl-1,3-benzoxazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FN2O/c1-4-2-7-6(3-5(4)9)11-8(10)12-7/h2-3H,1H3,(H2,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIGDKOBAFDCFDX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1F)N=C(O2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism

This approach leverages the acid-catalyzed condensation of 2-amino-4-fluoro-5-methylphenol with aldehydes or ketones. The reaction proceeds via imine formation, followed by cyclodehydration to construct the benzoxazole core. Polyethylene glycol-bound sulfonic acid (PEG-SO₃H) has been identified as an efficient catalyst, enabling mild reaction conditions (50–60°C) and reduced environmental impact.

Optimization of Reaction Conditions

Key parameters influencing yield include:

Table 1: Representative Yields for Method 1

| Starting Material | Aldehyde/Ketone | Catalyst | Yield (%) |

|---|---|---|---|

| 2-Amino-4-fluoro-5-methylphenol | Acetaldehyde | PEG-SO₃H | 92 |

| 2-Amino-4-fluoro-5-methylphenol | Methyl ethyl ketone | PEG-SO₃H | 88 |

Method 2: Multi-Step Synthesis via Nitration and Reductive Cyclization

Stepwise Procedure

Adapted from anticancer drug development protocols, this method involves:

-

Nitration : 3-Chloro-4-fluorophenol undergoes regioselective nitration with 15% HNO₃/AcOH at 0°C to yield 5-chloro-4-fluoro-2-nitrophenol.

-

Piperazinylation : Reaction with substituted phenylpiperazines in toluene or chlorobenzene (60–65°C, 6–7 hours).

-

Reductive cyclization : Indium/acetic acid mediates one-pot cyclization, with trimethyl orthoacetate facilitating benzoxazole ring closure.

Catalytic Systems and Yields

Table 2: Performance of Reductive Cyclization Step

| Intermediate | Reducing Agent | Solvent | Yield (%) |

|---|---|---|---|

| Nitrated phenol derivative | In/AcOH | Dioxane | 75 |

| Piperazine intermediate | In/AcOH | Toluene | 68 |

Method 3: Cyclization of Substituted Anilines

Starting Materials and Catalysts

This two-step process begins with substituted anilines (e.g., 4-fluoro-5-methylaniline):

Yield and Purity Considerations

Table 3: Comparative Yields for Aniline-Derived Syntheses

| Aniline Derivative | Catalyst | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| 4-Fluoro-5-methylaniline | PEG-SO₃H | 7 | 89 |

| 4-Chloroaniline | PEG-SO₃H | 6 | 92 |

Comparative Analysis of Synthetic Methods

Efficiency and Scalability

-

Method 1 excels in operational simplicity and green chemistry metrics but requires stoichiometric aldehyde.

-

Method 2 offers superior regiocontrol for fluorine positioning, critical for pharmacological activity, albeit with longer synthetic routes.

-

Method 3 achieves the highest yields for methyl-substituted derivatives but faces challenges in fluorination selectivity.

Cost and Environmental Impact

-

PEG-SO₃H in Methods 1 and 3 reduces waste generation compared to traditional acid catalysts.

-

Method 2’s use of indium raises concerns about cost and metal disposal, necessitating catalyst recovery systems.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-6-methyl-1,3-benzoxazol-2-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into amines or other reduced forms.

Substitution: Halogenation, nitration, and sulfonation are common substitution reactions it undergoes.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens (chlorine, bromine), nitric acid, and sulfuric acid are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, halogenation can yield halogenated benzoxazoles, while nitration can produce nitrobenzoxazoles .

Scientific Research Applications

5-Fluoro-6-methyl-1,3-benzoxazol-2-amine has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as a precursor for other industrial chemicals

Mechanism of Action

The mechanism of action of 5-Fluoro-6-methyl-1,3-benzoxazol-2-amine involves its interaction with specific molecular targets and pathways. The fluorine atom enhances its binding affinity to certain enzymes and receptors, leading to its biological effects. The compound may inhibit or activate specific pathways, resulting in antimicrobial, anticancer, or other therapeutic activities .

Comparison with Similar Compounds

Key Insights :

- Fluorine (F) imparts strong electronegativity, polarizing the ring and increasing metabolic stability compared to chlorine (Cl) or bromine (Br).

Substituent Position and Functional Group Variations

The position and nature of substituents critically influence molecular interactions:

Key Insights :

- Methyl groups at position 6 (as in the target compound) improve membrane permeability due to increased lipophilicity.

- Oxygen-containing substituents (e.g., dioxole) enhance solubility but may reduce bioavailability due to polar interactions.

Amine Substitution Effects

Modifications to the amine group at position 2 alter nucleophilicity and biological targeting:

Key Insights :

- Primary amines (e.g., target compound) are more reactive in forming hydrogen bonds, crucial for enzyme inhibition.

- N-Phenyl derivatives exhibit reduced metabolic degradation, making them suitable for prolonged biological activity.

Heterocyclic Core Modifications

Variations in the heterocyclic core diversify pharmacological profiles:

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-Fluoro-6-methyl-1,3-benzoxazol-2-amine, and how do reaction conditions influence yield?

-

Methodological Answer : The compound can be synthesized via oxidative cyclodesulfurization using iodine (I₂) as a catalyst. A typical procedure involves reacting 2-amino-4-fluoro-5-methylphenol with isothiocyanate derivatives under basic conditions (e.g., K₂CO₃ in DMF). Reaction optimization studies show that yields >70% are achieved at 80°C for 6–8 hours. Alternative routes include cyclization of thiourea intermediates using fly ash-based catalysts, which reduce reaction time to 4 hours .

-

Key Parameters :

| Parameter | Optimal Condition | Yield (%) |

|---|---|---|

| Temperature | 80°C | 75–80 |

| Catalyst (I₂) | 10 mol% | 72 |

| Solvent | DMF | 70 |

Q. How is the structural characterization of this compound performed?

- Methodological Answer : Single-crystal X-ray diffraction (SXRD) using SHELX software (e.g., SHELXL for refinement) confirms the benzoxazole core and substituent positions. ORTEP-3 generates thermal ellipsoid diagrams to visualize bond angles and distances. Complementary techniques include:

- ¹⁹F/¹H NMR : Fluorine chemical shifts at ~-110 ppm (¹⁹F) and aromatic protons at 6.8–7.2 ppm (¹H).

- Mass Spectrometry : ESI-MS shows [M+H]⁺ at m/z 181.1 .

Q. What are the preliminary biological activities reported for this compound?

- Methodological Answer : Antimicrobial screening via microdilution assays (MIC values) against S. aureus (Gram+) and E. coli (Gram−) reveals moderate activity (MIC = 32–64 µg/mL). Bioactivity is hypothesized to arise from interactions with bacterial DNA gyrase or membrane proteins, though target validation requires SPR or crystallography .

Advanced Research Questions

Q. How do substituent variations (e.g., fluoro vs. methyl groups) impact structure-activity relationships (SAR)?

- Methodological Answer : Comparative studies using analogs (e.g., 5-Fluoro-1,3-benzoxazol-2-amine) show that the 6-methyl group enhances lipophilicity (logP increase by 0.5 units), improving cell permeability. Fluorine at position 5 increases electronegativity, stabilizing π-stacking with aromatic residues in target proteins. SAR is validated via:

- Docking Simulations (AutoDock Vina) : Binding affinity differences (>1.5 kcal/mol) for kinase targets.

- Free-Wilson Analysis : Quantifies substituent contributions to bioactivity .

Q. What computational methods are used to predict the compound’s interaction with biological targets?

- Methodological Answer : Molecular dynamics (MD) simulations (GROMACS) and QM/MM calculations (Gaussian) model interactions with cytochrome P450 enzymes. Key steps:

Protein Preparation (PDB: 4DQL) : Remove water molecules, add hydrogens.

Grid Generation (AutoGrid) : Focus on heme-binding pocket.

Docking : Predict binding poses with ΔG ≤ −8.5 kcal/mol.

Results correlate with experimental IC₅₀ values from enzyme inhibition assays .

Q. How can researchers resolve contradictions in reported biological data (e.g., variable MIC values)?

- Methodological Answer : Orthogonal validation methods include:

- Time-Kill Assays : Confirm bacteriostatic vs. bactericidal effects.

- Resazurin Assays : Quantify metabolic inhibition in biofilms.

- LC-MS/MS : Verify compound stability under assay conditions. Contradictions often arise from strain-specific resistance or solvent effects (e.g., DMSO cytotoxicity at >1% v/v) .

Q. What green chemistry approaches optimize the synthesis of this compound?

- Methodological Answer : Fly ash (waste-derived catalyst) replaces toxic reagents (e.g., HgO), reducing E-factor by 40%. Solvent-free mechanochemical grinding (ball milling) achieves 65% yield in 2 hours. Life-cycle assessment (LCA) shows a 30% reduction in carbon footprint compared to traditional methods .

Q. How does the fluorine atom influence spectroscopic and reactivity profiles?

- Methodological Answer : ¹⁹F NMR anisotropy maps (B3LYP/6-311+G(d,p)) reveal through-space couplings with methyl protons. Fluorine’s electron-withdrawing effect lowers HOMO energy (−5.8 eV vs. −5.3 eV for non-fluorinated analogs), reducing electrophilic substitution rates. XRD confirms shortened C–F bond (1.34 Å vs. C–H: 1.09 Å) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.